6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid

Catalog No.
S741538
CAS No.
651728-28-8
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic a...

CAS Number

651728-28-8

Product Name

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid

IUPAC Name

6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-12-8-13(2)10-14(9-12)21-11-15(18)17-7-5-3-4-6-16(19)20/h8-10H,3-7,11H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

QFVVFTILIXTSFU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid (CAS 651728-28-8) is a specialized bifunctional linker utilized primarily in the synthesis of advanced pharmaceutical prodrugs, notably arylsulfonyl proton pump inhibitors (PPIs) [1]. Structurally, it features a terminal carboxylic acid for esterification, a flexible six-carbon aliphatic spacer, and a sterically hindered 3,5-dimethylphenoxy headgroup linked via a stable amide bond. In medicinal chemistry procurement, this compound is selected for its specific balance of lipophilicity and metabolic stability, serving as a critical precursor for extending the plasma half-life and improving the aqueous solubility of acid-labile active pharmaceutical ingredients (APIs) when formulated as intravenous injectables [2].

Substituting 6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid with generic aliphatic acids or unsubstituted phenoxy analogs fundamentally alters both the synthetic yield and the pharmacokinetic profile of the final prodrug. The six-carbon hexanoic chain provides a defined spatial separation that governs the hydrolysis rate of the resulting ester in vivo, directly controlling API release kinetics[1]. Furthermore, the 3,5-dimethyl substitution on the phenoxy ring provides essential steric hindrance that significantly reduces the rate of premature biotransformation—such as beta-oxidation or cleavage to free phenols—compared to unsubstituted phenoxy analogs [2]. Consequently, utilizing unhindered phenoxy linkers or shorter chain variants results in prodrugs with reduced plasma residence times, rapid metabolic clearance, and altered therapeutic efficacy.

Steric Hindrance Suppresses Biotransformation

The 3,5-dimethylphenoxy moiety significantly alters the metabolic degradation profile of the linker. Studies on related phenoxyalkanoic acids demonstrate that methyl substitution on the phenoxy ring drastically reduces the rate of biotransformation to free phenols [1]. Compared to unsubstituted phenoxy analogs, which undergo rapid cleavage via beta-oxidation, the 3,5-dimethyl substituted derivatives exhibit a heavily suppressed biotransformation rate, ensuring the prodrug remains intact in circulation longer [1].

Evidence DimensionRate of biotransformation to free phenol
Target Compound DataLow biotransformation rate due to sterically hindered 3,5-dimethyl substitution
Comparator Or BaselineUnsubstituted phenoxyalkanoic acids (rapid biotransformation)
Quantified DifferenceSignificant reduction in metabolic degradation rate for methyl-substituted phenoxy moieties
ConditionsIn vitro mitochondrial and hepatic biotransformation assays

Procuring the 3,5-dimethyl variant ensures the synthesized prodrug resists premature metabolic cleavage, extending the circulation half-life of the active therapeutic.

High-Yield Arylsulfonyl Esterification

In the synthesis of 1-arylsulfonyl-2-(pyridylmethylsulfinyl) benzimidazole prodrugs, this compound serves as a high-yielding precursor. When reacted with 2-(m-nitrobenzenesulfonyl)ethanol under standard Dean-Stark conditions using TsOH in toluene, it quantitatively yields the corresponding ester intermediate without degradation of the amide linkage [1]. The specific chain length and steric profile allow for condensation, whereas shorter or more sterically encumbered aliphatic chains can suffer from reduced esterification kinetics or require peptide coupling reagents [1].

Evidence DimensionEsterification compatibility and yield
Target Compound DataHigh-yield conversion to 2-(3-nitrobenzenesulfonyl)ethyl ester via standard Dean-Stark reflux
Comparator Or BaselineShorter chain or highly sterically hindered aliphatic acids (lower yields or requiring expensive coupling agents)
Quantified DifferenceEnables standard acid-catalyzed esterification with near-quantitative intermediate recovery
ConditionsReflux in toluene with TsOH hydrate and Dean-Stark trap

Allows process chemists to utilize cost-effective, scalable esterification conditions without relying on expensive peptide coupling reagents.

Lipophilicity and Half-Life Optimization

The hexanoic acid (C6) spacer is specifically selected to optimize the lipophilic-hydrophilic balance of the resulting PPI prodrugs. Formulations utilizing this specific C6 linker demonstrate an extended residence time of effective PPI plasma concentrations compared to parent drugs or prodrugs with shorter spacers [1]. This structural tuning allows the prodrug to accumulate effectively in the acidic space of the secretory canaliculus, achieving the target pH-driven activation while maintaining sufficient aqueous solubility for injectable formulations [1].

Evidence DimensionPlasma residence time and solubility balance
Target Compound DataExtended effective plasma concentration via C6 linker
Comparator Or BaselineParent PPIs (e.g., omeprazole) or short-chain prodrugs (rapid clearance)
Quantified DifferenceProvides longer residence time and enables formulation as a water-soluble injectable
ConditionsIn vivo pharmacokinetic profiling of arylsulfonyl PPI prodrugs

Selecting this exact spacer length is critical for formulating intravenous PPIs that require sustained gastric acid inhibition over a 24-hour period.

Intravenous PPI Prodrug Synthesis

Acts as the primary building block for creating water-soluble, acid-stable 1-arylsulfonyl PPI prodrugs, enabling intravenous formulations that do not require high-pH reconstitution kits [1].

Mitochondria-Targeted Antioxidant Prodrugs

Utilized as a metabolically stable, lipophilic linker to conjugate cytoprotective agents, leveraging the 3,5-dimethylphenoxy group's resistance to beta-oxidation to ensure targeted intracellular delivery [2].

API Pharmacokinetic Optimization via Esterification

Applied in medicinal chemistry workflows to extend the plasma half-life of rapidly cleared APIs by appending a sterically hindered, lipophilic tail that controls the rate of in vivo ester hydrolysis [1].

XLogP3

2.5

Wikipedia

6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid

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